REACTION_CXSMILES
|
[NH2:1][C:2]1C=C[CH:5]=[CH:4][CH:3]=1.C(N)CCC.[CH2:13]([N:15]([CH2:18]C)[CH2:16]C)C.C1C=[C:24]([NH:26][C:27]2NC3N=CNC=3C(=O)N=2)C=C(C(F)(F)F)C=1>>[CH2:2]([N:1]=[C:13]([N:26]([CH3:27])[CH3:24])[N:15]([CH3:18])[CH3:16])[CH2:3][CH2:4][CH3:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
36.6 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
51 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)NC2=NC(=O)C3=C(N2)N=CN3)C(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Workup and distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N=C(N(C)C)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.42 mol | |
AMOUNT: MASS | 72 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |